(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone
Overview
Description
(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone is a complex organic compound characterized by the presence of chlorophenyl groups, a sulfanyl group, and a hydroxypiperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxypiperidino Moiety: This step involves the reaction of piperidine with appropriate reagents to introduce the hydroxyl group.
Introduction of the Chlorophenyl Groups: Chlorophenyl groups are introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are performed under controlled temperatures and often require catalysts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- (2-Chlorophenyl)(4-chlorophenyl)methanone
Comparison
Compared to similar compounds, (4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone is unique due to the presence of both sulfanyl and hydroxypiperidino groups
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[(4-chlorophenyl)sulfanylmethyl]-4-hydroxypiperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2S/c20-15-3-1-14(2-4-15)18(23)22-11-9-19(24,10-12-22)13-25-17-7-5-16(21)6-8-17/h1-8,24H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILZTCCYHZUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130303 | |
Record name | (4-Chlorophenyl)[4-[[(4-chlorophenyl)thio]methyl]-4-hydroxy-1-piperidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478248-10-1 | |
Record name | (4-Chlorophenyl)[4-[[(4-chlorophenyl)thio]methyl]-4-hydroxy-1-piperidinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478248-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)[4-[[(4-chlorophenyl)thio]methyl]-4-hydroxy-1-piperidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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